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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of AG-120 (lvosidenib)
racemate, a potent inhibitor of mutant isocitrate dehydrogenase 1 (IDH1), in the treatment of
Acute Myeloid Leukemia (AML) cell lines. This document includes a summary of effective
concentrations, detailed experimental protocols for key assays, and a description of the
underlying signaling pathway.

Introduction

AG-120 (Ivosidenib) is a first-in-class, orally available small-molecule inhibitor of the mutant
IDH1 enzyme.[1] Somatic mutations in the IDH1 gene, most commonly at the R132 residue,
are found in 6-10% of AML patients.[2] These mutations confer a neomorphic enzymatic
activity, leading to the accumulation of the oncometabolite D-2-hydroxyglutarate (2-HG).[1]
High levels of 2-HG competitively inhibit a-ketoglutarate (a-KG)-dependent dioxygenases,
including the TET family of DNA demethylases, resulting in epigenetic alterations that block
cellular differentiation and promote leukemogenesis. AG-120 selectively inhibits the mutant
IDH1 enzyme, leading to a reduction in 2-HG levels and subsequent induction of myeloid
differentiation in AML cells.[3]

Quantitative Data Summary

The following table summarizes the effective concentrations of AG-120 in various in vitro and
ex vivo settings. This data is crucial for designing experiments to evaluate the efficacy of AG-
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120 in AML cell lines and primary patient samples.

Cell
Line/System

IDH1 Mutation

Parameter
Measured

Effective
Concentration

Reference

(AG-120)

Cell Proliferation

TF-1 R132H o IC50: 40-50 nM [3]
Inhibition
R132H, R132C,
] Enzyme
Various R132G, R132L, O IC50: 8-13 nM [4]
Inhibition
R132S
HT1080
(Chondrosarcom  R132C 2-HG Reduction IC50: 7.5 nM [5]
a)
Primary AML 2-HG Reduction 0.5 uM, 1.0 pM,

R132H, R132C 5]

Patient Samples & Differentiation 5.0 uM

Signaling Pathway

The mechanism of action of AG-120 involves the inhibition of the mutant IDH1 enzyme and the
subsequent reversal of its downstream oncogenic effects. The signaling pathway is depicted in
the diagram below.
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AG-120 Signaling Pathway in IDH1-Mutant AML
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AG-120 mechanism of action in IDH1-mutant AML.
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Experimental Protocols

Detailed protocols for assessing the effects of AG-120 on AML cell lines are provided below.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vitro
efficacy of AG-120.

In Vitro Evaluation of AG-120 in AML Cell Lines

Start: Culture IDH1-mutant
AML Cell Lines

Treat cells with varying

concentrations of AG-120

Cell Viability Assay Apoptosis Assay Differentiation Assay
(e.g., CellTiter-Glo) (Annexin V Staining) (Flow Cytometry for
— CD11b/CD14)

Data Analysis:
IC50, % Apoptosis,
% Differentiated Cells

End: Conclusion on
AG-120 Efficacy
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A typical workflow for in vitro AG-120 studies.

Protocol 1: Cell Viability Assay (CellTiter-Glo®
Luminescent Assay)

This protocol is adapted from the Promega CellTiter-Glo® Luminescent Cell Viability Assay
Technical Bulletin.[6] This assay determines the number of viable cells in culture based on the
quantification of ATP, which is an indicator of metabolically active cells.[7]

Materials:

e IDH1-mutant AML cell line (e.g., TF-1)
o Complete culture medium

» AG-120 racemate, dissolved in DMSO
e Opaque-walled 96-well plates

o CellTiter-Glo® Reagent (Promega)

e Luminometer

Procedure:

e Cell Seeding:

o

Culture AML cells to the mid-log phase of growth.

Perform a cell count and determine cell viability (e.g., using Trypan Blue).

[¢]

Seed the cells in an opaque-walled 96-well plate at a density of 5,000-10,000 cells per

[¢]

well in 100 puL of complete culture medium.

[e]

Include wells with medium only for background luminescence measurement.

e Compound Treatment:
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o Prepare serial dilutions of AG-120 in complete culture medium. The final DMSO
concentration should be kept below 0.1%.

o Add the desired concentrations of AG-120 to the respective wells. Include a vehicle control
(DMSO only).

o Incubate the plate for the desired treatment duration (e.g., 72-96 hours) at 37°C in a
humidified 5% CO:2 incubator.

e Assay Protocol:

o Equilibrate the 96-well plate and the CellTiter-Glo® Reagent to room temperature for
approximately 30 minutes.[8]

o Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in
each well (e.g., 100 pL of reagent to 100 uL of medium).[8]

o Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[8]

o Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

[8]
o Measure the luminescence using a plate-reading luminometer.
e Data Analysis:
o Subtract the average background luminescence from all experimental readings.

o Calculate the percentage of cell viability for each AG-120 concentration relative to the
vehicle-treated control.

o Plot the percentage of viability against the log of the AG-120 concentration and determine
the IC50 value using non-linear regression analysis.

Protocol 2: Apoptosis Assay (Annexin V Staining by
Flow Cytometry)
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This protocol is a generalized procedure based on standard Annexin V staining protocols for
flow cytometry. Annexin V has a high affinity for phosphatidylserine (PS), which is translocated
from the inner to the outer leaflet of the plasma membrane during early apoptosis.

Materials:

IDH1-mutant AML cell line

o Complete culture medium

e AG-120 racemate, dissolved in DMSO
o 6-well plates

e Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V,
Propidium lodide (PI), and Binding Buffer)

o Phosphate-Buffered Saline (PBS)
e Flow cytometer

Procedure:

o Cell Seeding and Treatment:

o Seed AML cells in 6-well plates at a density of 0.5 x 10° to 1 x 10° cells/mL in complete
culture medium.

o Treat the cells with the desired concentrations of AG-120 and a vehicle control (DMSO) for
the specified duration (e.g., 48-72 hours).

e Cell Harvesting and Staining:
o Harvest the cells by centrifugation at 300 x g for 5 minutes.

o Wash the cells twice with cold PBS.
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o Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10°
cells/mL.

o Transfer 100 pL of the cell suspension (1 x 103 cells) to a flow cytometry tube.
o Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide (P1) to the cell suspension.
o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

o Add 400 pL of 1X Binding Buffer to each tube.

e Flow Cytometry Analysis:
o Analyze the samples on a flow cytometer as soon as possible (within 1 hour).
o Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

o Set up appropriate compensation and gates using unstained, single-stained (Annexin V-
FITC only and PI only) controls.

e Data Analysis:
o Analyze the flow cytometry data using appropriate software.
o Gate on the cell population of interest based on forward and side scatter.
o Quantify the percentage of cells in each quadrant:
» Lower-left (Annexin V- / PI-): Live cells
» Lower-right (Annexin V+ / PI-): Early apoptotic cells
» Upper-right (Annexin V+ / P1+): Late apoptotic/necrotic cells
» Upper-left (Annexin V- / Pl+): Necrotic cells

o Calculate the total percentage of apoptotic cells (early + late) for each treatment condition.
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Protocol 3: Myeloid Differentiation Assay (CD11b and
CD14 Staining by Flow Cytometry)

This protocol describes the assessment of myeloid differentiation by measuring the expression
of the cell surface markers CD11b and CD14, which are upregulated as myeloid cells mature.

Materials:

IDH1-mutant AML cell line

o Complete culture medium

e AG-120 racemate, dissolved in DMSO

o 6-well plates

o Phosphate-Buffered Saline (PBS)

o FACS Buffer (e.g., PBS with 2% FBS)

e Fluorochrome-conjugated antibodies: anti-human CD11b and anti-human CD14

 Isotype control antibodies corresponding to the CD11b and CD14 antibodies

Flow cytometer

Procedure:

e Cell Seeding and Treatment:

o Seed AML cells in 6-well plates at a density of 0.2 x 10° to 0.5 x 10° cells/mL in complete
culture medium.

o Treat the cells with the desired concentrations of AG-120 and a vehicle control (DMSO) for
an extended period to allow for differentiation (e.g., 6-10 days). Change the medium with
fresh AG-120 every 2-3 days.

e Cell Harvesting and Staining:
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o Harvest the cells by centrifugation at 300 x g for 5 minutes.
o Wash the cells once with cold PBS.
o Resuspend the cell pellet in 100 uL of FACS Buffer.

o Add the fluorochrome-conjugated anti-CD11b and anti-CD14 antibodies at the
manufacturer's recommended concentration.

o In separate tubes, stain cells with the corresponding isotype control antibodies.
o Incubate for 30 minutes at 4°C in the dark.
o Wash the cells twice with 1 mL of FACS Buffer.

o Resuspend the final cell pellet in 300-500 pL of FACS Buffer for analysis.

Flow Cytometry Analysis:

o Analyze the samples on a flow cytometer.

o Acquire data for a sufficient number of events (e.g., 10,000-20,000 cells).

o Set up appropriate compensation and gates using unstained and single-stained controls.
Data Analysis:

o Analyze the flow cytometry data using appropriate software.

o Gate on the cell population of interest based on forward and side scatter.

o Use the isotype controls to set the gates for positive staining.

o Quantify the percentage of cells positive for CD11b and/or CD14 in each treatment
condition.

o The mean fluorescence intensity (MFI) can also be used to quantify the level of marker
expression.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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